(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride
CAS No.: 1260617-85-3
Cat. No.: VC11697416
Molecular Formula: C13H21Cl2FN2O
Molecular Weight: 311.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260617-85-3 |
|---|---|
| Molecular Formula | C13H21Cl2FN2O |
| Molecular Weight | 311.22 g/mol |
| IUPAC Name | (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride |
| Standard InChI | InChI=1S/C13H19FN2O.2ClH/c1-15-13(9-16-7-6-12(17)8-16)10-2-4-11(14)5-3-10;;/h2-5,12-13,15,17H,6-9H2,1H3;2*1H/t12-,13+;;/m0../s1 |
| Standard InChI Key | KAZISQGCFSBLCC-CQSOCPNPSA-N |
| Isomeric SMILES | CN[C@H](CN1CC[C@@H](C1)O)C2=CC=C(C=C2)F.Cl.Cl |
| SMILES | CNC(CN1CCC(C1)O)C2=CC=C(C=C2)F.Cl.Cl |
| Canonical SMILES | CNC(CN1CCC(C1)O)C2=CC=C(C=C2)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Stereochemistry
The dihydrochloride salt of (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol has the molecular formula C₁₃H₂₁Cl₂FN₂O and a molecular weight of 311.22 g/mol. The compound’s stereochemistry is critical to its biological activity, with defined configurations at the (3S)-pyrrolidin-3-ol and (2S)-methylamino-ethyl positions. The free base form, lacking the hydrochloride counterions, has a molecular formula of C₁₃H₁₉FN₂O and a molecular weight of 238.30 g/mol .
Table 1: Comparative Molecular Properties
| Property | Dihydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₃H₂₁Cl₂FN₂O | C₁₃H₁₉FN₂O |
| Molecular Weight (g/mol) | 311.22 | 238.30 |
| CAS Number | 1260617-85-3 | N/A |
| SMILES | CNC@HC2=CC=C(C=C2)F.Cl.Cl | CNC@HC2=CC=C(C=C2)F |
The salt form’s Standard InChIKey (KAZISQGCFSBLCC-CQSOCPNPSA-N) and Isomeric SMILES (CN[C@H](CN1CC[C@@H](C1)O)C2=CC=C(C=C2)F.Cl.Cl) confirm its stereochemical purity. In contrast, the free base’s InChIKey (MQJRYOCYVSQUQQ-ZGTCLIOFSA-N) highlights differences in protonation states .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride involves stereoselective methods to control chiral centers. A representative pathway includes:
-
Enantioselective alkylation: (4-Fluorophenyl)acetonitrile undergoes asymmetric alkylation using a chiral catalyst to introduce the (2S)-methylamino group.
-
Pyrrolidine ring formation: Cyclization of the intermediate with a protected pyrrolidin-3-ol precursor under acidic conditions yields the free base .
-
Salt formation: Treatment with hydrochloric acid produces the dihydrochloride salt, enhancing crystallinity and solubility.
Optimization Challenges
Key challenges include minimizing racemization during the alkylation step and achieving high yields in the cyclization reaction. Solvent selection (e.g., tetrahydrofuran for polar intermediates) and temperature control (≤0°C for acid-sensitive steps) are critical. The final salt’s purity (>98%) is verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
Pharmacological Relevance
Table 2: Comparative Pharmacokinetic Parameters
Research Applications
Neuroscience Studies
The compound’s receptor profile makes it valuable for probing adrenergic-serotonergic crosstalk in anxiety and depression models. Researchers have utilized radiolabeled analogs (³H- or ¹⁸F-tagged) for positron emission tomography (PET) imaging of receptor density in primate brains.
Drug Development
As a lead compound, its modular structure allows derivatization at the pyrrolidine hydroxyl and methylamino groups. Recent efforts have focused on replacing the fluorine atom with bulkier halogens (e.g., chlorine) to modulate receptor selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume